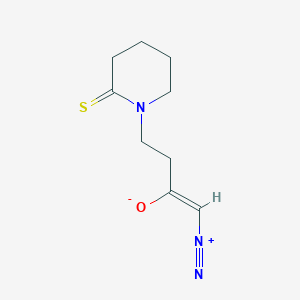
Hepoxillin A3-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepoxilin A3-D is a bioactive lipid that has recently gained attention due to its potential role in various physiological and pathological processes. It is a member of the hepoxilin family, which is derived from arachidonic acid and is involved in inflammation, immune response, and cell signaling.
Mecanismo De Acción
Hepoxilin A3-D exerts its effects by binding to specific receptors on the cell surface. It has been shown to activate the G protein-coupled receptor GPR32, which is expressed on immune cells and plays a role in inflammation and immune response. Hepoxilin A3-D has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Hepoxilin A3-D has been shown to have various biochemical and physiological effects. It has been shown to regulate the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Hepoxilin A3-D has also been shown to regulate the activity of immune cells, such as T cells and macrophages. In addition, it has been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes, including neurotransmission, muscle contraction, and electrolyte balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hepoxilin A3-D has several advantages and limitations for lab experiments. One advantage is its specificity for the GPR32 receptor, which allows for the study of its effects on immune cells and inflammation. However, Hepoxilin A3-D is unstable and difficult to synthesize, which limits its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of Hepoxilin A3-D. One direction is the development of more stable analogs of Hepoxilin A3-D that can be used in lab experiments. Another direction is the study of the role of Hepoxilin A3-D in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the study of the interaction between Hepoxilin A3-D and other signaling pathways, such as the prostaglandin pathway, could provide insights into the complex regulation of inflammation and immune response.
Métodos De Síntesis
Hepoxilin A3-D is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) by the action of lipoxygenase enzymes. The 12S-HPETE is then transformed to hepoxilin A3 by the action of epoxide hydrolases.
Aplicaciones Científicas De Investigación
Hepoxilin A3-D has been studied extensively in various research fields. It has been shown to play a role in inflammation, immune response, and cell signaling. Hepoxilin A3-D has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
Número CAS |
135819-58-8 |
|---|---|
Nombre del producto |
Hepoxillin A3-D |
Fórmula molecular |
C25H42N2O7S |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(5E,9E,14E)-11-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C25H42N2O7S/c1-2-3-4-5-6-10-13-21(29)22(35-18-20(26)25(34)27-17-24(32)33)16-15-19(28)12-9-7-8-11-14-23(30)31/h6-7,9-10,15-16,19-22,28-29H,2-5,8,11-14,17-18,26H2,1H3,(H,27,34)(H,30,31)(H,32,33)/b9-7+,10-6+,16-15+/t19?,20-,21?,22?/m0/s1 |
Clave InChI |
BIWALBLSFARGON-GHTRGEPCSA-N |
SMILES isomérico |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
SMILES canónico |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
Sinónimos |
8,12-dihydroxy-11-cysteinylglycinyleicosa-5,9,14-trienoic acid hepoxillin A3-D HxA3-D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




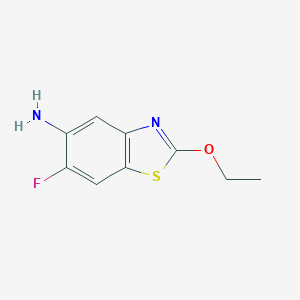
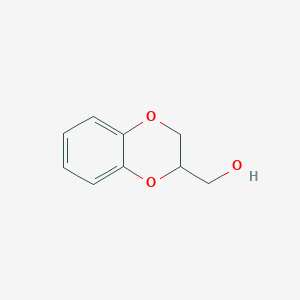


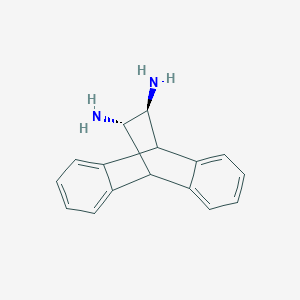
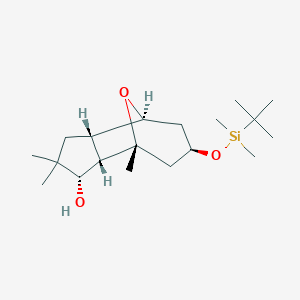
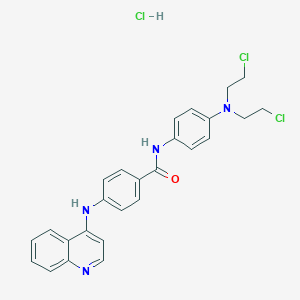

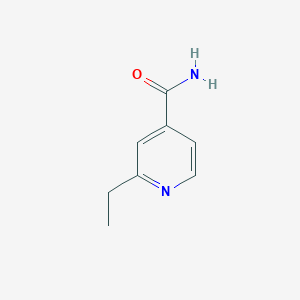
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)


